4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.
Sulfonylation: The piperazine ring is then sulfonylated using 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions.
Pyrimidine ring formation: The final step involves the formation of the pyrimidine ring, which can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate binding sites and mechanisms of action.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
The uniqueness of 4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine lies in its combination of functional groups and structural motifs. The presence of both piperazine and pyrimidine rings, along with the sulfonyl and methoxy groups, provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H31N5O3S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C22H31N5O3S/c1-16-17(2)20(8-7-19(16)30-4)31(28,29)27-13-11-26(12-14-27)22-15-21(23-18(3)24-22)25-9-5-6-10-25/h7-8,15H,5-6,9-14H2,1-4H3 |
InChI Key |
ZXDRCUGFAIHHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)OC |
Origin of Product |
United States |
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